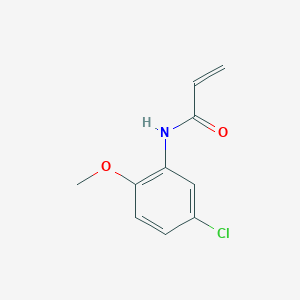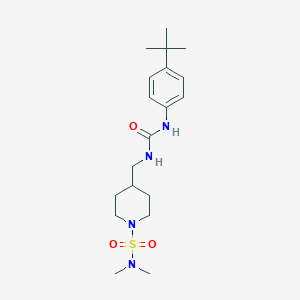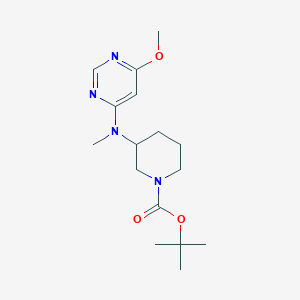
4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole, also known as CIMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CIMP has been found to possess unique properties that make it suitable for use in scientific research, particularly in the areas of biochemistry and physiology.
作用机制
The mechanism of action of 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific receptors and enzymes in the body. 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to interact with GABA receptors, which are involved in the regulation of anxiety and sleep. 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to have various biochemical and physiological effects in the body. In cancer cells, 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to induce apoptosis, which leads to the death of cancer cells. In the brain, 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to modulate the activity of GABA receptors, which may have implications for the treatment of anxiety and sleep disorders. In immune cells, 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to modulate the activity of cytokines, which are involved in the regulation of the immune response.
实验室实验的优点和局限性
One of the advantages of using 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole in lab experiments is its ability to selectively target specific receptors and enzymes in the body. This allows for more precise and targeted experiments. However, one of the limitations of using 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole in scientific research. One potential direction is the development of 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole-based therapies for cancer and autoimmune diseases. Another potential direction is the exploration of 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole's effects on the gut microbiome, which may have implications for the treatment of various gastrointestinal disorders. Additionally, the development of new synthesis methods for 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole may further expand its potential applications in scientific research.
合成方法
The synthesis of 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole involves the reaction of 4-chloro-3-formyl-1-methyl-1H-pyrazole with isopropoxymethyl magnesium bromide, followed by the addition of acetic acid. The resulting product is then purified using chromatography techniques to obtain pure 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole.
科学研究应用
4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to have potential applications in various scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. In immunology, 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
属性
IUPAC Name |
4-chloro-1-methyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-6(2)12-5-8-7(9)4-11(3)10-8/h4,6H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSYBUPKFPQNSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/no-structure.png)

![1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2373783.png)


![3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2373789.png)
![4-{[3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(3-methoxypropyl)piperazine-1-carboxamide](/img/structure/B2373790.png)
![(Z)-methyl 2-(6-acetamido-2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2373791.png)
![N-[2-(dimethylamino)ethyl]-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2373794.png)


